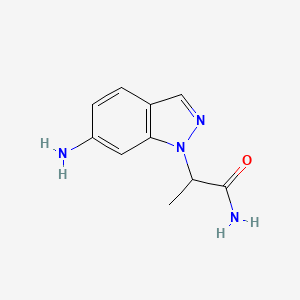

2-(6-Amino-1h-indazol-1-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-(6-aminoindazol-1-yl)propanamide |

InChI |

InChI=1S/C10H12N4O/c1-6(10(12)15)14-9-4-8(11)3-2-7(9)5-13-14/h2-6H,11H2,1H3,(H2,12,15) |

InChI Key |

LNGXKDKJLUCSML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)N1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 2 6 Amino 1h Indazol 1 Yl Propanamide and Analogs

Foundational Approaches to 1H-Indazole Core Construction

The formation of the 1H-indazole core is a critical first step in the synthesis of 2-(6-amino-1H-indazol-1-yl)propanamide. This bicyclic heteroaromatic system can be constructed through various cyclization reactions, followed by strategic functionalization to introduce the necessary substituents.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring system is most commonly achieved through cyclization reactions that form the pyrazole (B372694) ring fused to a benzene (B151609) ring. A variety of methods have been developed, often starting from appropriately substituted aniline (B41778) or phenylhydrazine (B124118) precursors.

One classical and widely used method is the Jacobsen indazole synthesis , which involves the cyclization of o-arylhydrazones. This transformation can be promoted by various reagents and conditions. For instance, treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can lead to the formation of 1H-indazoles via direct aryl C-H amination. nih.gov Similarly, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can also facilitate this type of C-H amination of arylhydrazones to yield 1H-indazoles. nih.gov

Another powerful approach involves intramolecular C-H amination reactions. For example, a ligand-free palladium-catalyzed C-H amination of aminohydrazones, which can be prepared from tertiary amides, provides a route to 1H-indazoles. nih.gov Copper-mediated N-N bond formation using oxygen as the sole oxidant is another efficient method for the cyclization of ketimines derived from o-aminobenzonitriles. nih.gov

More recent advancements include electrochemical methods. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones offers a sustainable and operationally simple route to a variety of 1H-indazole derivatives. pharmasalmanac.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Diaryl/tert-butyl aryl ketone hydrazones | I2, KI, NaOAc | 1H-Indazoles | nih.gov |

| Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | 1H-Indazoles | nih.gov |

| Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | nih.gov |

| o-Aminobenzonitriles | Organometallic reagents, then Cu(OAc)2, O2 | 1H-Indazoles | nih.gov |

| Arylhydrazones | Electrochemical anodic oxidation | 1H-Indazoles | pharmasalmanac.com |

Strategic Functionalization of the Indazole Nucleus

Once the indazole core is formed, strategic functionalization is necessary to introduce the required amino group at the 6-position. This can be achieved through various synthetic transformations. The functionalization of indazoles can occur at both nitrogen and carbon atoms. whiterose.ac.uk

For the synthesis of 6-aminoindazole, a common strategy involves the nitration of the indazole ring, followed by reduction of the nitro group. The position of nitration can be directed by the protecting group on the indazole nitrogen and the reaction conditions. Subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C). nih.govresearchgate.net

Direct amination of the indazole ring is also a possibility, although less common for the 6-position. Transition metal-catalyzed C-H amination reactions are an active area of research and could potentially be applied.

Synthesis of the Propanamide Moiety and its Coupling

Amidation Reactions and Linker Formation Strategies

The formation of the amide bond in the propanamide moiety is typically achieved through standard amidation reactions. This involves the coupling of a carboxylic acid (propanoic acid or a derivative) with an amine. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives such as HOBt (hydroxybenzotriazole). researchgate.net

The propanamide side chain is then coupled to the N1 position of the indazole ring. This is typically achieved via an N-alkylation reaction. For instance, a protected 6-aminoindazole can be reacted with a suitable 2-halopropanamide derivative in the presence of a base.

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Reference |

| 1H-Indazole-3-carboxylic acid | Substituted aryl or aliphatic amines | Not specified | 1H-Indazole-3-carboxamides | researchgate.net |

| Benzoic acid | Amine | EDC, HOBt, TEA | Amide | researchgate.net |

Stereoselective Synthetic Approaches for the Propanamide Chain

For the synthesis of enantiomerically pure this compound, stereoselective methods for the construction of the chiral propanamide side chain are essential. This can be achieved through various approaches, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.

Chemoenzymatic synthesis offers a powerful and sustainable approach to chiral amines and amides. nih.govnih.govresearchgate.net Engineered enzymes, such as amine dehydrogenases and transaminases, can be used for the stereoselective synthesis of chiral amines from prochiral ketones. nih.govacs.org These chiral amines can then be used as precursors for the propanamide moiety. For example, a chiral 2-aminopropanol could be synthesized enzymatically and then oxidized to the corresponding chiral 2-aminopropanoic acid, which can then be amidated. Biocatalysis offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be attached to a propanoic acid derivative, and subsequent reactions can be directed by the auxiliary to introduce the desired stereochemistry at the C2 position. The auxiliary is then cleaved to yield the chiral propanamide precursor.

Divergent and Convergent Synthesis of this compound and its Derivatives

Both divergent and convergent synthetic strategies can be employed for the synthesis of this compound and its analogs.

A convergent synthesis would involve the separate synthesis of the 6-amino-1H-indazole core and the chiral 2-bromopropanamide (B1266602) side chain. These two fragments would then be coupled in a late-stage step, typically via N-alkylation of the indazole nitrogen. This approach is often efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis strategy would start from a common intermediate, such as a functionalized indazole, which can then be elaborated into a variety of derivatives. For example, a protected 6-nitro-1H-indazole could be N-alkylated with different side chains to produce a library of compounds. Subsequent reduction of the nitro group would then provide the corresponding 6-amino derivatives. This approach is particularly useful for generating a series of analogs for structure-activity relationship (SAR) studies. An oxidant-controlled divergent synthesis has been reported for pyrrolidone fused pyrimido[1,2-b]indazole skeletons, highlighting the potential of divergent strategies in synthesizing complex heterocyclic systems. rsc.org The synthesis of substituted indazole acetic acids through N-N bond forming reactions also demonstrates a divergent approach from a common precursor. whiterose.ac.uk

The synthesis of N-substituted indazole-3-carboxamides has been described, which can be considered a divergent approach from indazole-3-carboxylic acid. researchgate.netnih.gov Similarly, the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives showcases a synthetic route that could be adapted for a divergent synthesis of related compounds. nih.govresearchgate.netresearchgate.net

Purification and Characterization Methodologies in Synthetic Research

The rigorous purification and in-depth characterization of synthetic intermediates and final products are paramount in chemical research to ensure purity, confirm structural integrity, and understand solid-state properties. For this compound and its analogs, researchers employ a range of techniques that extend beyond basic structural confirmation. While specific advanced characterization data for the title compound is not extensively detailed in publicly accessible literature, the methodologies applied to structurally similar indazole derivatives provide a clear framework for the purification and characterization standards in this area of chemical synthesis.

Purification via Chromatography and Crystallization

Following synthesis, crude products of indazole derivatives are typically subjected to purification by flash chromatography. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities. The choice of eluent system is critical for achieving good separation. A common mobile phase for indazole analogs is a mixture of ethyl acetate and hexane, with the ratio adjusted to optimize the resolution of the components. nih.gov

Following chromatographic purification, recrystallization is often employed to obtain highly pure crystalline material, which is essential for accurate analytical measurements and subsequent applications. The selection of an appropriate solvent system, such as a mixture of ethyl acetate and hexane, can yield high-purity crystals suitable for single-crystal X-ray diffraction analysis. nih.gov

| Compound Class | Purification Method | Solvent/Eluent System | Reference |

|---|---|---|---|

| Substituted 1H-Indazole Analog | Flash Chromatography | Ethyl Acetate / Hexane (4:6) | nih.gov |

| Substituted 1H-Indazole Analog | Recrystallization | Ethyl Acetate / Hexane | nih.gov |

| 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Chromatography | Hexane / Dichloromethane (9:1) | researchgate.net |

| 6-nitro-1H-indazole derivative | Recrystallization | Ethanol | researchgate.net |

Advanced Characterization: Single-Crystal X-ray Diffraction

A powerful technique for unambiguous structure determination and the study of solid-state molecular arrangement is single-crystal X-ray analysis. This method provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules within a crystal lattice. For several indazole derivatives, this analysis has been crucial in confirming their structure and understanding intermolecular interactions. researchgate.net

For instance, the analysis of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole revealed that the asymmetric unit of its crystal structure contains two independent molecules. These molecules differ primarily in the orientation of their allyl substituents. researchgate.net The crystal packing is characterized by slipped π-stacking of the indazole rings and is further stabilized by weak intermolecular C—H···O and C—H···Cl hydrogen bonds. researchgate.net

Similarly, crystallographic studies on other analogs, such as 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, have detailed the planarity of the indazole ring system and the dihedral angles between different parts of the molecule. nih.gov Such studies also identify intramolecular hydrogen bonds, like the N—H···O interaction that forms an S(6) ring motif, and intermolecular bonds that lead to the formation of dimers and more extensive three-dimensional networks in the crystal. nih.gov This level of detail is critical for understanding the physicochemical properties of the solid material and for fields such as crystal engineering and pharmaceutical science, where polymorphism and solid-state stability are of great importance.

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Not Specified | Not Specified | Two independent molecules in asymmetric unit; slipped π-stacking; C—H···O and C—H···Cl hydrogen bonds. | researchgate.net |

| 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione | Not Specified | Not Specified | Dihedral angle of 54.03 (6)° between indazole and pyran-dione rings; intramolecular N—H···O hydrogen bond; dimer formation via intermolecular N—H···O bonds. | nih.gov |

| 2,2-dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one | Monoclinic | P2(1)/m | Unit cell parameters: a = 7.477(2) Å, b = 6.792(1) Å, c = 12.191(2) Å, β = 92.72(3)°. | researchgate.net |

Chiral Separation Methodologies

Given that this compound is a chiral molecule, the separation of its enantiomers is a critical aspect of its chemistry, particularly for biological applications where enantiomers often exhibit different pharmacological activities. General strategies for resolving chiral compounds include fractional crystallization of diastereomeric salts, formed by reacting the racemic mixture with a chiral resolving agent, or preparative chiral chromatography. google.com Techniques like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) or chiral mobile phase additives are standard approaches for separating enantiomers in the broader field of pharmaceutical analysis. nih.gov While specific protocols for the chiral resolution of this compound are not detailed in the reviewed literature, these established methods represent the likely pathways researchers would pursue.

Theoretical and Computational Chemistry Investigations of 2 6 Amino 1h Indazol 1 Yl Propanamide

Quantum Chemical Characterization of the 2-(6-Amino-1H-indazol-1-yl)propanamide System

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the interplay between the aromatic indazole core, the electron-donating amino group, and the propanamide substituent. DFT calculations on similar indazole derivatives have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of chemical reactivity. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. nih.gov For this compound, the amino group at the 6-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity and electron-donating capabilities.

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. shd-pub.org.rs For this compound, the nitrogen atoms of the indazole ring and the oxygen atom of the propanamide group are expected to be regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amino group and the amide N-H will exhibit positive potential, marking them as sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively high | Good electron donor |

| LUMO Energy | Lowered by propanamide group | Potential for electron acceptance |

| HOMO-LUMO Gap | Relatively small | Higher chemical reactivity |

| MEP Negative Regions | Indazole nitrogens, amide oxygen | Sites for electrophilic attack, H-bond acceptors |

Tautomerism, Conformational Analysis, and Chirality in the Indazole-Propanamide Framework

The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.netnih.gov Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. researchgate.netnih.govnih.gov Given that the propanamide group in this compound is attached to the N1 position, this further stabilizes the 1H tautomer.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The propanamide side chain introduces rotational freedom around the C-N and C-C single bonds. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. unifi.it The orientation of the propanamide group relative to the indazole ring will be influenced by steric and electronic factors, including potential intramolecular hydrogen bonding.

A key structural feature of this compound is the presence of a chiral center at the alpha-carbon of the propanamide moiety. This gives rise to two enantiomers, (R)- and (S)-2-(6-amino-1H-indazol-1-yl)propanamide. These enantiomers will have identical electronic and thermodynamic properties in an achiral environment but can exhibit different interactions with other chiral molecules, such as biological receptors.

Molecular Modeling and Simulation Studies for Intermolecular Interactions

Understanding how this compound interacts with biological macromolecules is fundamental to predicting its potential pharmacological activity. Molecular modeling and simulation techniques provide a dynamic and detailed view of these interactions.

Ligand-Target Docking and Binding Mode Prediction (e.g., with enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. jocpr.com Indazole derivatives are known to interact with a variety of biological targets, including protein kinases. nih.govnih.gov Docking studies of this compound into the ATP-binding site of a protein kinase, for example, could reveal potential binding modes. The indazole core could form hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. nih.gov The amino group and the propanamide side chain could then form additional interactions with surrounding amino acid residues, contributing to the binding affinity and selectivity.

Table 2: Potential Interactions of this compound in a Protein Kinase Active Site

| Molecular Moiety | Potential Interaction | Interacting Residues (Example) |

|---|---|---|

| Indazole N2 | Hydrogen bond acceptor | Hinge region backbone N-H |

| Indazole N-H | Hydrogen bond donor | Hinge region backbone C=O |

| 6-Amino group | Hydrogen bond donor/acceptor | Acidic or polar residues |

| Propanamide C=O | Hydrogen bond acceptor | Basic or polar residues |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com An MD simulation of this compound bound to a target protein would allow for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in mediating the interaction. nih.gov By analyzing the trajectory of the simulation, one can calculate binding free energies and identify key residues that are crucial for the interaction, providing a more comprehensive understanding of the binding event. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for Indazole-Propanamide Derivatives

QSAR and cheminformatics are powerful tools for establishing relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like indazole-propanamide derivatives, these methods can be used to guide the design of new molecules with improved properties.

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds with variations in their substituents and measuring their biological activity. uran.ua Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. uran.ua By using statistical methods, a mathematical model can be developed that correlates the changes in the descriptors with the changes in biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds. excli.de

Cheminformatics tools can be used to manage and analyze the large datasets generated in a QSAR study. nih.gov These tools can also be used to assess the "drug-likeness" of the compounds based on properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com This information is valuable for prioritizing compounds for further development.

Table 3: Common Descriptors in QSAR Studies of Indazole Derivatives

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |

| Steric | Molecular volume, surface area | Influences ligand-receptor shape complementarity |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

Mechanistic Biochemical and Molecular Interaction Studies of 2 6 Amino 1h Indazol 1 Yl Propanamide

Elucidation of Molecular Recognition and Binding Mechanisms

The molecular recognition and binding mechanisms of compounds based on the amino-indazole scaffold, such as 2-(6-Amino-1H-indazol-1-yl)propanamide, are primarily understood through their interactions with protein kinases. These compounds often function as "hinge-binders," a critical interaction for kinase inhibition. The indazole core, particularly the 3-amino-indazole moiety, is designed to form key hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain. nih.gov This interaction mimics the adenine (B156593) portion of ATP, allowing the compound to occupy the ATP-binding pocket.

Furthermore, many indazole derivatives are designed as Type II inhibitors, which specifically bind to the inactive "DFG-out" conformation of the kinase. nih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif of the activation loop is flipped, revealing an additional hydrophobic pocket adjacent to the ATP-binding site. The inhibitor can then extend into this pocket, forming additional favorable interactions and conferring selectivity for the inactive state of the kinase. nih.gov Computational modeling and co-crystal structures have been instrumental in visualizing these binding modes, revealing hydrogen bonds between the amino-indazole nitrogen atoms and the hinge residues, as well as interactions with the αC-helix and the DFG motif. nih.gov

Interaction Profiles with Specific Biological Macromolecules (e.g., kinases, ion channels, enzymes)

The amino-indazole scaffold has been incorporated into inhibitors targeting a variety of biological macromolecules, most notably protein kinases, but also ion channels.

Kinases: Indazole derivatives have demonstrated potent inhibitory activity against a range of kinases by interacting with key residues in the ATP-binding cleft.

FLT3, PDGFRα, and c-Kit: A series of 3-amino-1H-indazol-6-yl-benzamides were developed as Type II inhibitors targeting these kinases. nih.gov Molecular modeling suggests the 3-amino group of the indazole forms hydrogen bonds with the kinase hinge region. nih.gov The rest of the molecule occupies the hydrophobic pocket created by the DFG-out conformation, with specific moieties like a piperazine (B1678402) ring forming additional hydrogen bonds that enhance potency. nih.gov

JNK3: An indazole/aza-indazole scaffold was developed for potent and selective JNK3 inhibition. nih.gov A co-crystal structure of a lead compound (29) with JNK3 confirmed a Type I binding mode, indicating it binds to the active "DFG-in" conformation within the orthosteric ATP site. nih.gov

VEGFR2: Arylsulphonyl indazole derivatives have been studied as VEGFR2 inhibitors. Docking studies showed these compounds are stabilized within the active site by hydrogen bonding and π–π stacking interactions. nih.gov

Polo-like kinase 4 (PLK4): Spiro[cyclopropane-1,3′-indolin]-2′-one derivatives containing a 1H-indazol-6-yl group have been identified as single-digit nanomolar inhibitors of PLK4. nih.govrsc.org

Aurora Kinases: Through in silico fragment-based design, novel indazole derivatives were identified as potent inhibitors of Aurora kinases, with different substitution patterns conferring selectivity for either Aurora A or Aurora B. researchgate.net

Pim Kinases: Novel 1H-indazole derivatives have shown potent inhibition of all three Pim kinase isoforms, with IC50 values in the low nanomolar range. nih.gov

Ion Channels: While less common, indazole derivatives have also been developed as potent and selective ion channel blockers.

BK Channels: The compound 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP) was identified as a highly potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. nih.gov It blocked various recombinant human BK channel subunit compositions with an IC50 of approximately 2 nM. nih.gov Studies on inside-out patches showed that HMIMP reduces the channel's open probability without affecting the single-channel current, suggesting it stabilizes the closed states of the channel. nih.gov

Detailed Structure-Activity Relationship (SAR) Investigations for Modulating Molecular Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indazole-based inhibitors. Investigations have systematically explored how modifications at various positions of the indazole scaffold influence interaction with molecular targets.

For a series of 3-amino-1H-indazol-6-yl-benzamides targeting FLT3, PDGFRα, and Kit, several key SAR points were established nih.gov:

Hinge-Binding Group: The 3-amino group on the 1H-indazole is critical for interacting with the kinase hinge region. nih.gov

Piperazine Moiety: The inclusion of an N-ethylpiperazine group was found to be important for maintaining potent inhibition, as its removal led to a significant loss of activity. nih.gov This group is predicted to form a hydrogen bond with the backbone carbonyls near the DFG motif. nih.gov

Linker Region: The nature of the linker connecting the indazole core to other parts of the molecule affects potency and selectivity. Thiophene and furan (B31954) linkers maintained good activity against FLT3 but lost potency against PDGFRα-T674M and Kit-T670I. nih.gov

In the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, SAR was explored through structural simplification and fragment growth. rsc.org This led to the identification of compound K22, which exhibited an IC50 of 0.1 nM against PLK4. rsc.org

For 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives targeting FLT3, SAR studies revealed the following nih.gov:

Benzimidazole (B57391) Core: The benzimidazole fused ring forms a crucial π-π interaction with the phenyl groups of key residues Phe691 and Phe830 in the FLT3 active site. nih.gov This interaction is a source of selectivity against other kinases like FMS, which has a threonine at the equivalent position of Phe691. nih.gov

Terminal Hydrophobic Group: An ethyl group substituted on a terminal piperazine ring occupies a hydrophobic pocket in the FLT3 active site, enhancing binding affinity and inhibitory activity. nih.gov

The table below summarizes key SAR findings for indazole-based scaffolds targeting various kinases.

| Scaffold Position/Modification | Target Kinase(s) | Effect on Activity | Reference(s) |

| 3-Amino Group on Indazole | FLT3, PDGFRα, Kit | Essential for hinge region binding and potent inhibition. | nih.gov |

| N-Ethylpiperazine Moiety | FLT3, PDGFRα, Kit | Greatly improves potency compared to analogs without it. | nih.gov |

| Fluorine Substitution | FGFR1 | Not well-tolerated on certain rings, indicating specific steric or electronic constraints. | rsc.org |

| Pyridin-3-yl Analogue | PLK4, FLT3 | Possessed 10-fold greater potency compared to the lead compound. | nih.gov |

| Ethyl group on terminal piperazine | FLT3 | Occupies a terminal hydrophobic pocket, enhancing binding affinity. | nih.gov |

Investigation of Biochemical Pathway Modulation at the Molecular Level

The interaction of indazole-based compounds with their molecular targets leads to the modulation of critical biochemical pathways. By inhibiting specific protein kinases, these compounds can interfere with signaling cascades that control cell growth, proliferation, and survival, which is particularly relevant in cancer biology. rsc.orgrsc.org

For example, inhibitors of VEGFR-2, such as certain indazole-pyrimidine derivatives, block the signaling pathway initiated by the vascular endothelial growth factor (VEGF). rsc.org This pathway is central to angiogenesis, the process of forming new blood vessels. By inhibiting VEGFR-2, these compounds can disrupt tumor neovascularization, thereby limiting tumor growth and metastasis.

Similarly, indazole derivatives that inhibit PLK4 interfere with its function as a master regulator of centriole duplication during the cell cycle. rsc.org Inhibition of PLK4 leads to defects in mitosis and can induce apoptosis in cancer cells, which often overexpress this kinase. rsc.org The modulation of G protein-coupled receptor kinases (GRKs) by indazole inhibitors has also been noted. nih.gov Since GRKs are negative regulators of G protein-coupled receptor (GPCR) signaling, their inhibition can have broad effects on numerous physiological processes governed by GPCRs. nih.gov

The development of indazole-based inhibitors for Fms-like tyrosine kinase 3 (FLT3) directly targets a key driver of acute myeloid leukemia (AML). nih.gov Mutations in FLT3 lead to constitutive activation of downstream pathways like PI3K/AKT and MAPK, promoting uncontrolled proliferation of leukemic cells. Potent indazole inhibitors can block this aberrant signaling, providing a targeted therapeutic strategy. nih.gov

Allosteric and Orthosteric Binding Site Analyses for this compound Analogs

The vast majority of indazole-based kinase inhibitors, including analogs of this compound, are designed as orthosteric inhibitors. nih.gov Orthosteric drugs bind directly to the active site of a protein, where the natural substrate or ligand binds. nih.gov In the case of kinases, this is the highly conserved ATP-binding pocket. nih.gov

Indazole derivatives achieve their inhibitory effect by competing with endogenous ATP for binding. nih.gov The amino-indazole core is a well-established "hinge-binding" motif that mimics the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region. nih.gov

These inhibitors can be further classified based on the conformational state of the kinase to which they bind, but both are considered orthosteric mechanisms:

Type I Inhibitors: These bind to the active "DFG-in" conformation of the kinase. An example is an indazole-based inhibitor whose co-crystal structure in JNK3 confirmed a Type I binding mode. nih.gov

Type II Inhibitors: These bind to and stabilize the inactive "DFG-out" conformation. nih.gov This mode of binding still involves occupation of the ATP pocket but extends into an adjacent allosteric site that is only accessible in the inactive state. This is exemplified by 3-amino-1H-indazol-6-yl-benzamides designed to target c-Src, FLT3, and PDGFRα. nih.gov

While allosteric modulators—which bind to a site topographically distinct from the active site—offer advantages in terms of selectivity, the development of such modulators for kinases is less common. nih.govnih.gov The current body of research on indazole-based compounds focuses overwhelmingly on their role as ATP-competitive, orthosteric inhibitors. researchgate.net

Kinase Inhibition Profiling and Selectivity Studies for Indazole-Based Scaffolds

To understand the therapeutic potential and potential off-target effects of indazole-based inhibitors, their selectivity is assessed by screening them against large panels of kinases. These kinome-wide profiling studies are essential for characterizing the inhibitor's spectrum of activity.

One representative 3-amino-indazole compound was screened against a panel of 402 kinases and was found to have a broad selectivity profile, meaning it inhibited multiple kinases at a concentration of 10 µM. nih.gov Despite this, the compound exhibited more than 1000-fold selectivity for the cellular growth dependent on its primary targets, FLT3 and Kit-T670I, suggesting it is not a general cytotoxic agent. nih.gov

A potent FLT3 inhibitor based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold also showed a high selectivity profile when tested against a panel of 42 protein kinases. nih.gov

The table below presents a summary of kinase selectivity profiling for representative indazole-based compounds.

| Representative Compound | Kinase Panel Size | Primary Target(s) | Selectivity Profile | Reference(s) |

| 3-amino-1H-indazol-6-yl-benzamide (Compound 4) | 402 kinases | FLT3, PDGFRα | Broad selectivity profile in binding assays, but high functional selectivity in cellular assays. | nih.gov |

| Indazole-based JNK3 inhibitor (Compound 29) | 374 kinases | JNK3 | Highly selective; significant inhibition (>80%) only for JNK3 and JNK2. | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (Compound 8r) | 42 kinases | FLT3 | High selectivity profile against the tested panel. | nih.gov |

| 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP) | N/A (Functional Assays) | BK Channel | Highly selective; no effect on NaV1.5, CaV3.2, L-type Ca2+, hERG, KCNQ1+minK, or other K+ channels at tested concentrations. | nih.gov |

Applications in Chemical Biology Research and Development of Research Tools

Utilization of 2-(6-Amino-1H-indazol-1-yl)propanamide as a Biochemical Probe for Target Validation

There is currently no published research available to detail the utilization of this compound as a biochemical probe for target validation. Biochemical probes are powerful tools in chemical biology, designed to selectively bind to a biological target and allow for its identification and functional characterization. The development of such a probe would typically involve extensive studies to confirm its selectivity and binding properties, along with data on its application in cell-based assays or in vivo models. However, for this compound, such studies and the corresponding data have not been reported.

Role in Scaffold Derivatization for Mechanistic Explorations and Ligand Design

Information regarding the specific role of this compound in scaffold derivatization for mechanistic explorations and ligand design is not present in the current scientific literature. The process of scaffold derivatization is fundamental to medicinal chemistry and chemical biology, where a core molecular structure is systematically modified to explore the structure-activity relationship (SAR) and to optimize ligand properties. While the 6-amino-1H-indazole core is a common starting point for the synthesis of bioactive molecules, the specific contributions and outcomes of using the this compound derivative for these purposes have not been documented.

Contributions to the Understanding of Indazole-Based Bioactive Scaffolds in Chemical Biology

There are no specific contributions to the understanding of indazole-based bioactive scaffolds in chemical biology that can be directly attributed to research involving this compound, based on available scientific literature. The broader class of indazole-containing compounds has been extensively studied and has led to significant advancements in areas such as kinase inhibition. nih.gov However, the specific role and insights gained from this compound in this context remain uncharacterized.

Conclusion and Future Research Perspectives for 2 6 Amino 1h Indazol 1 Yl Propanamide

Synthesis of Current Academic Understanding and Knowledge Gaps

Currently, the academic understanding of 2-(6-Amino-1H-indazol-1-yl)propanamide is confined to its fundamental chemical identity. It is cataloged as a heterocyclic building block with the CAS Number 938523-66-1, molecular formula C10H12N4O, and a molecular weight of 204.23 g/mol . moldb.com Beyond these basic identifiers, a significant void exists in the scientific literature. There is a notable absence of published studies detailing its synthesis, physicochemical properties, biological activity, or potential applications.

Emerging Avenues in Indazole-Propanamide Chemical Research and Design

Research into the broader class of indazole derivatives offers a roadmap for future investigations into this compound. The indazole nucleus is a key feature in a variety of compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com A particularly promising avenue for indazole-containing compounds is in the development of protein kinase inhibitors for cancer therapy. nih.govnih.gov

Future research could focus on designing and synthesizing novel analogs of this compound to explore structure-activity relationships (SAR). By modifying the propanamide side chain or the amino group on the indazole ring, researchers could systematically probe the chemical space to identify derivatives with enhanced biological activity. For instance, the synthesis of a library of related indazole-3-carboxamides has been a successful strategy for developing new antimicrobial agents. derpharmachemica.comresearchgate.net This approach could be adapted to explore the potential of N-substituted propanamide derivatives.

Furthermore, computational and in silico screening methods are emerging as powerful tools in drug discovery. excli.de These approaches could be employed to predict the potential biological targets of this compound and guide the rational design of new derivatives with improved binding affinities and selectivity. mdpi.com

Potential Methodological Advancements in the Study of Similar Chemical Compounds

Advancements in chemical synthesis and analytical techniques will be pivotal in closing the knowledge gap surrounding this compound and similar compounds. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, offer efficient and versatile routes to functionalize the indazole core. researchgate.net These methods could be applied to develop a robust and scalable synthesis for the target compound and its derivatives.

In terms of characterization, advanced spectroscopic techniques will be indispensable. While basic structural elucidation relies on NMR and mass spectrometry, more sophisticated methods can provide deeper insights. researchgate.net For instance, X-ray crystallography could determine the precise three-dimensional structure of the molecule, which is crucial for understanding its interactions with biological targets. nih.gov

Moreover, the development of high-throughput screening assays will be essential for evaluating the biological activity of a large number of newly synthesized indazole-propanamide derivatives. These automated platforms can rapidly assess parameters such as cytotoxicity, enzyme inhibition, and antimicrobial efficacy, thereby accelerating the discovery of lead compounds. The integration of these advanced methodologies will undoubtedly propel the exploration of this and other understudied chemical entities.

Q & A

Q. Table 1: Common Reaction Conditions for Propanamide Derivatives

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Structural confirmation and purity assessment require a combination of techniques:

Q. Table 2: Analytical Techniques for Propanamide Derivatives

Advanced: How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

Answer:

Q. Methodological Workflow :

Data collection and integration (HKL-3000).

Structure solution (SHELXT) and refinement (SHELXL) .

Validation using CCDC databases.

Advanced: What strategies resolve contradictions in biological activity data across assay systems for this compound?

Answer:

Discrepancies in activity may stem from assay conditions or target specificity. Mitigation strategies include:

- Orthogonal Assays : Validate results using cell-free (e.g., enzymatic) and cell-based (e.g., antiproliferative) assays .

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .

- Metabolite Screening : Use LC-MS to identify degradation products interfering with activity .

Q. Table 3: Example Bioactivity Profiling Workflow

| Step | Technique | Purpose |

|---|---|---|

| Initial Screening | MTT assay (cancer cell lines) | Cytotoxicity assessment |

| Target Validation | Enzyme inhibition assays | Mechanism confirmation |

| Metabolite Analysis | LC-MS/MS | Stability and degradation profiling |

Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic properties?

Answer:

Q. Workflow :

Geometry optimization (Gaussian 09).

Frequency analysis to confirm minima.

NBO analysis for charge delocalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.